(2,6-Diethylphenyl)boronic acid
Overview
Description
(2,6-Diethylphenyl)boronic acid is an organoboron compound characterized by the presence of a boronic acid functional group attached to a 2,6-diethylphenyl ring. This compound is part of a broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Boronic acids are valuable intermediates in the synthesis of various organic molecules, including pharmaceuticals, agrochemicals, and materials.
Mechanism of Action
Target of Action
The primary target of (2,6-Diethylphenyl)boronic acid is the palladium catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
In the SM coupling reaction, this compound interacts with its target through a process called transmetalation . This process involves the transfer of the boronic acid group from boron to palladium . The boronic acid acts as a formally nucleophilic organic group in this process .
Biochemical Pathways
The SM coupling reaction is a key biochemical pathway affected by this compound. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Pharmacokinetics
It’s known that boronic acids and their esters are only marginally stable in water . This could potentially impact the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and their impact on bioavailability.
Result of Action
The result of the action of this compound is the formation of new carbon–carbon bonds via the SM coupling reaction . This reaction is widely used in organic synthesis, contributing to the creation of a variety of complex organic compounds .
Action Environment
The action of this compound is influenced by environmental factors such as the presence of water, which can affect the stability of boronic acids and their esters . Additionally, the reaction conditions, including temperature and the presence of other reactants, can also influence the compound’s action, efficacy, and stability .
Biochemical Analysis
Biochemical Properties
(2,6-Diethylphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki–Miyaura cross-coupling reactions . This reaction is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction . The success of this reaction originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .
Molecular Mechanism
The molecular mechanism of this compound primarily involves its role in the Suzuki–Miyaura coupling reaction . In this reaction, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Temporal Effects in Laboratory Settings
Boronic acids are known for their stability, which makes them suitable for use in various chemical reactions .
Metabolic Pathways
Boronic acids are known to participate in Suzuki–Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Diethylphenyl)boronic acid typically involves the reaction of 2,6-diethylphenyl magnesium bromide with trimethyl borate, followed by hydrolysis. The reaction conditions generally include:
Formation of Grignard Reagent: 2,6-diethylbromobenzene is reacted with magnesium in anhydrous ether to form 2,6-diethylphenyl magnesium bromide.
Reaction with Trimethyl Borate: The Grignard reagent is then reacted with trimethyl borate at low temperatures.
Hydrolysis: The resulting intermediate is hydrolyzed with aqueous acid to yield this compound.
Industrial Production Methods
Industrial production methods for boronic acids often involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The scalability of the Grignard reaction and subsequent hydrolysis makes it suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
(2,6-Diethylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction, where the boronic acid reacts with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.
Oxidation: The boronic acid can be oxidized to form phenols using hydrogen peroxide or other oxidizing agents.
Esterification: Reaction with alcohols to form boronic esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, are used to facilitate the coupling reactions.
Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Phenols: Formed through oxidation reactions.
Boronic Esters: Formed through esterification reactions.
Scientific Research Applications
(2,6-Diethylphenyl)boronic acid has several applications in scientific research:
Chemistry: Used as a reagent in Suzuki-Miyaura coupling to synthesize complex organic molecules.
Biology: Employed in the development of boron-containing drugs and as a tool for studying enzyme inhibition.
Medicine: Investigated for its potential in drug delivery systems and as a component in therapeutic agents.
Industry: Utilized in the production of advanced materials, including polymers and sensors.
Comparison with Similar Compounds
Similar Compounds
Phenylboronic Acid: A simpler boronic acid with similar reactivity but lacks the ethyl groups.
2,6-Dimethylphenylboronic Acid: Similar structure but with methyl groups instead of ethyl groups.
4-Methoxyphenylboronic Acid: Contains a methoxy group, offering different electronic properties.
Uniqueness
(2,6-Diethylphenyl)boronic acid is unique due to the presence of ethyl groups, which can influence its steric and electronic properties, making it suitable for specific synthetic applications where other boronic acids may not be as effective .
Properties
IUPAC Name |
(2,6-diethylphenyl)boronic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO2/c1-3-8-6-5-7-9(4-2)10(8)11(12)13/h5-7,12-13H,3-4H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMOOVJOVBVJLF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC=C1CC)CC)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70593772 | |
Record name | (2,6-Diethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.04 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
610286-39-0 | |
Record name | (2,6-Diethylphenyl)boronic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70593772 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2,6-diethylphenyl)boronic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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